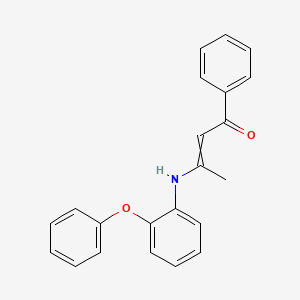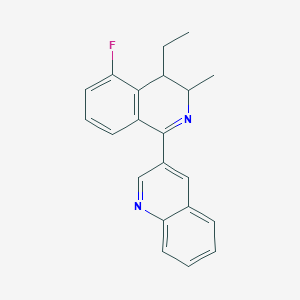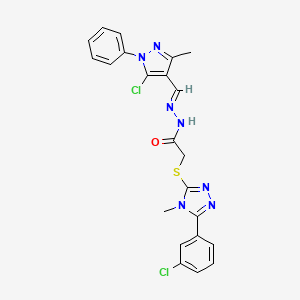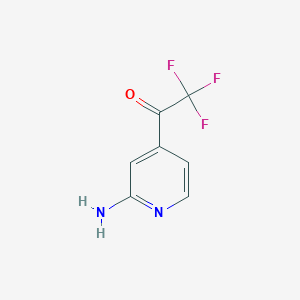![molecular formula C17H23BrN4O3 B12618172 N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B12618172.png)
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide is a complex organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the bromination of an indole derivative, followed by the introduction of an ethyl group through alkylation. The final step involves the coupling of the brominated indole with a dimethylamino propyl ethanediamide under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide
- 5-bromo-2-(oxetan-3-yloxy)thiazole-4-d
- 2-(2-Bromo-5-ethylphenyl)-1,3-dioxolane
Uniqueness
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide stands out due to its unique combination of functional groups and structural features
Propriétés
Formule moléculaire |
C17H23BrN4O3 |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
N'-(5-bromo-1-ethyl-2-oxo-3H-indol-3-yl)-N-[3-(dimethylamino)propyl]oxamide |
InChI |
InChI=1S/C17H23BrN4O3/c1-4-22-13-7-6-11(18)10-12(13)14(17(22)25)20-16(24)15(23)19-8-5-9-21(2)3/h6-7,10,14H,4-5,8-9H2,1-3H3,(H,19,23)(H,20,24) |
Clé InChI |
YFHULIDSCDRLGT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)NC(=O)C(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)


![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
![3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12618105.png)
![2-[(Acetyloxy)imino]-2-amino-N-methylacetamide](/img/structure/B12618113.png)

![1-[5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]azepane](/img/structure/B12618122.png)
![Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-](/img/structure/B12618126.png)

![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12618160.png)

